Urea crosslinker C C2-arm, NHS ester

Catalog No.
S2733027
CAS No.
211029-82-2
M.F
C13H14N4O9
M. Wt
370.274
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Urea crosslinker C C2-arm, NHS ester

CAS Number

211029-82-2

Product Name

Urea crosslinker C C2-arm, NHS ester

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-[[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethyl]carbamoylamino]acetate

Molecular Formula

C13H14N4O9

Molecular Weight

370.274

InChI

InChI=1S/C13H14N4O9/c18-7-1-2-8(19)16(7)25-11(22)5-14-13(24)15-6-12(23)26-17-9(20)3-4-10(17)21/h1-6H2,(H2,14,15,24)

InChI Key

VKVHTMGFAUCZIL-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1=O)OC(=O)CNC(=O)NCC(=O)ON2C(=O)CCC2=O

solubility

not available

Urea crosslinker C C2-arm, NHS ester (CAS 211029-82-2), also known as DSAU, is a homobifunctional, amine-reactive crosslinking agent designed for protein structure and interaction analysis. It features two N-hydroxysuccinimide (NHS) esters that react with primary amines (e.g., lysine residues) at neutral to basic pH to form stable amide bonds. Its defining characteristic is a short, C2-arm spacer containing a central urea moiety that is cleavable in the gas phase during mass spectrometry (MS) analysis, a property that fundamentally distinguishes it from common aliphatic crosslinkers.

Substituting Urea crosslinker C C2-arm with a generic, non-cleavable NHS ester like Disuccinimidyl suberate (DSS) is a critical process error for applications involving mass spectrometry. The central urea group is not merely a spacer; it is an active analytical element. Its predictable fragmentation during collision-induced dissociation (CID) is essential for simplifying data analysis and confidently identifying cross-linked peptides. Standard aliphatic linkers like DSS lack this feature, leading to complex fragmentation patterns that obscure results and increase the risk of false-positive identifications. Furthermore, the urea moiety enhances hydrophilicity compared to the purely aliphatic chain of DSS, impacting solubility and handling in aqueous buffers critical for maintaining native protein structures.

Simplified and Unambiguous Identification of Crosslinks in Mass Spectrometry

Unlike aliphatic crosslinkers, the urea moiety of this compound predictably cleaves during collision-induced dissociation (CID) in tandem MS experiments. This process generates characteristic reporter ions and constant neutral losses, creating a distinct fragmentation pattern that allows for the unambiguous identification of inter-peptide, intra-peptide, and modified peptides. This greatly simplifies bioinformatic analysis and reduces the rate of false-positive identifications compared to the complex and uninformative fragmentation of standard crosslinkers like DSS.

Evidence DimensionMS/MS Fragmentation Pattern
Target Compound DataPredictable gas-phase cleavage at the central urea bond, generating characteristic reporter ions.
Comparator Or BaselineDisuccinimidyl suberate (DSS): Undergoes complex, non-specific fragmentation along its aliphatic chain, providing little information for software-based identification.
Quantified DifferencePresence of specific, high-intensity reporter ions for the urea crosslinker vs. a complex, low-information fragmentation pattern for DSS.
ConditionsTandem Mass Spectrometry (MS/MS) with Collision-Induced Dissociation (CID).

This analytical advantage directly translates to higher confidence in structural data, faster analysis, and more reliable mapping of protein-protein interaction networks.

Improved Processability in Aqueous Buffers, Reducing Protein-Perturbing Solvents

The central urea group imparts greater hydrophilicity than a simple alkane chain, improving solubility in aqueous buffers. This contrasts sharply with highly hydrophobic crosslinkers like Disuccinimidyl suberate (DSS), which must be dissolved in organic solvents like DMSO or DMF before being added to an aqueous protein solution. Minimizing the final concentration of these organic solvents is crucial, as they can perturb the native structure and interactions of proteins, leading to non-physiological crosslinking artifacts.

Evidence DimensionSolvent Requirement for Aqueous Reactions
Target Compound DataIncreased hydrophilicity due to the polar urea group allows for direct use in aqueous buffers or with minimal co-solvent.
Comparator Or BaselineDisuccinimidyl suberate (DSS): Water-insoluble; requires dissolution in 100% DMSO or DMF stock solutions before addition to aqueous reaction mixtures.
Quantified DifferenceReduces or eliminates the need for potentially denaturing organic co-solvents in the final reaction mixture.
ConditionsCrosslinking reactions in aqueous buffers (e.g., PBS, HEPES) at pH 7-9.

This enhances experimental reproducibility and biological relevance by preserving native protein conformation during the crosslinking process.

High-Throughput Mapping of Protein-Protein Interaction Networks

For proteome-wide studies requiring high confidence and automated data analysis, the MS-cleavable nature of this crosslinker is a primary enabling feature. The characteristic fragmentation patterns simplify the computational workflow, allowing for more reliable, automated assignment of cross-linked products in complex mixtures.

Structural Analysis of Solvent-Sensitive or Conformationally Labile Proteins

When studying proteins or complexes that are sensitive to organic solvents, the enhanced aqueous processability of this urea-based crosslinker is a key advantage. It allows for crosslinking reactions to be performed in buffer systems with minimal or no DMSO, better preserving the native protein structure and yielding more biologically relevant distance constraints than would be possible with insoluble linkers like DSS.

Validation of Low-Resolution Protein Complex Architectures

This crosslinker serves as an effective tool for obtaining low-resolution structural information as an alternative or complement to techniques like X-ray crystallography. The defined, short C2-arm spacer provides specific distance constraints between lysine residues, helping to validate computational models or build topological maps of protein assemblies.

XLogP3

-2.6

Dates

Last modified: 08-16-2023

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